rac-Arimoclomol Maleic Acid

Neuroprotection HSP70 Co-Induction Motor Neuron Disease

rac-Arimoclomol Maleic Acid is the racemic maleate salt of the FDA-approved HSP co-inducer. Unlike generic hydroxylamine derivatives or cytotoxic HSP70 inducers (e.g., celastrol), this compound amplifies cytoprotective chaperone expression via HSF1 stabilization without imposing proteotoxic stress, validated in NPC clinical trials. Its high aqueous solubility (up to 100 mg/mL) enables formulation of physiologically relevant dosing solutions. This is the definitive reference standard for reproducible research in protein misfolding disorders and lysosomal storage disease models.

Molecular Formula C18H24ClN3O7
Molecular Weight 429.9 g/mol
Cat. No. B15291118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-Arimoclomol Maleic Acid
Molecular FormulaC18H24ClN3O7
Molecular Weight429.9 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C14H20ClN3O3.C4H4O4/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17;5-3(6)1-2-4(7)8/h4-5,8-9,13,19H,1-3,6-7,10-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyOHUSJUJCPWMZKR-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-Arimoclomol Maleic Acid: Heat Shock Protein Co-Inducer Procurement Guide


rac-Arimoclomol Maleic Acid is the racemic maleate salt of the hydroxylamine derivative arimoclomol (INN), a small molecule that functions as a selective heat shock protein (HSP) co-inducer. The compound amplifies the cellular stress response by stabilizing the binding of Heat Shock Factor 1 (HSF1) to DNA heat shock elements, thereby potentiating the transcription of cytoprotective chaperones, notably the 70 kDa heat shock protein (HSP70) [1]. The compound, also designated as BRX-220 maleate, is a key research tool and active pharmaceutical ingredient (API) reference standard for studying protein misfolding disorders and lysosomal storage diseases. It is the active moiety of Miplyffa™, which received FDA approval in September 2024 as the first therapy for Niemann-Pick disease type C (NPC) in combination with miglustat [2]. The maleate salt form is widely used in preclinical and analytical research due to its established handling and solubility characteristics .

Why Substituting rac-Arimoclomol Maleic Acid with Other HSP Modulators is Not Scientifically Justified


In the procurement of HSP co-inducers for rigorous and reproducible research, generic substitution based on shared class (e.g., hydroxylamine derivatives) is highly inadvisable. HSP70 induction is a common pharmacological endpoint, but the underlying mechanisms, off-target profiles, and resultant cellular outcomes differ markedly between compounds. For instance, while celastrol is a potent inducer of HSP70, it does so by causing widespread proteotoxic stress and is inherently neurotoxic in primary cell culture models, whereas arimoclomol, which acts via HSF1 stabilization without imposing cellular stress, is neuroprotective under identical conditions [1]. Furthermore, analog series like bimoclomol (BRLP-42) exhibit distinct physicochemical and pharmacokinetic properties that directly impact their in vivo utility, making them unsuitable as interchangeable reagents in disease models validated for arimoclomol [2]. Sourcing decisions must therefore be anchored in the specific, quantitative evidence of functional selectivity and validated performance, not merely class-level inference. The following evidence guide provides the verifiable data required to differentiate rac-Arimoclomol Maleic Acid from its closest comparators.

rac-Arimoclomol Maleic Acid: Quantitative Evidence for Differentiated Scientific Selection


Functional Selectivity Over Celastrol: Neuroprotective vs. Neurotoxic Outcome in Primary Motor Neurons

In a direct head-to-head comparison using primary motor neuron cultures, both arimoclomol and the HSP70 inducer celastrol increased Hsp70 expression. However, their functional outcomes were diametrically opposed. Arimoclomol exhibited significant survival-promoting effects, rescuing neurons from staurosporine and H2O2-induced apoptosis, whereas celastrol not only failed to protect but was inherently neurotoxic, inducing neuronal death under the same experimental conditions [1].

Neuroprotection HSP70 Co-Induction Motor Neuron Disease Primary Cell Culture

Improved Pharmacokinetic Profile Over Bimoclomol for In Vivo Research Applications

rac-Arimoclomol Maleic Acid (the active moiety of arimoclomol) demonstrates a significantly improved pharmacokinetic profile over its close structural analog bimoclomol. Arimoclomol was specifically developed to address the shorter half-life and lower bioavailability of bimoclomol. In humans, arimoclomol exhibits linear and dose-proportional pharmacokinetics with an elimination half-life of approximately 4 hours following oral administration [1]. This contrasts with the shorter in vivo duration of action characteristic of bimoclomol, a difference that is a primary driver for the development and selection of arimoclomol over its predecessor analog [2].

Pharmacokinetics Bioavailability In Vivo Dosing Drug Development

Validated Clinical Efficacy in Niemann-Pick Disease Type C (NPC) vs. Failed ALS/Gaucher Programs

In the 12-month, randomized, double-blind, placebo-controlled Phase 2/3 NPC-002 study, arimoclomol treatment resulted in a significant reduction in annual disease progression versus placebo, as measured by the 5-domain NPC Clinical Severity Scale (5DNPCCSS) [1]. In contrast, clinical development programs for arimoclomol in Amyotrophic Lateral Sclerosis (ALS), Inclusion Body Myositis (IBM), and Gaucher's Disease failed to meet their primary efficacy endpoints and were subsequently discontinued [2]. This divergent clinical performance is a critical differentiator for research procurement, as it demonstrates that the compound's utility is highly context-dependent and validated in specific disease models (e.g., NPC) but not in others (e.g., ALS).

Clinical Trial Outcome Niemann-Pick Type C Efficacy Translational Relevance

Solubility Advantage of Maleic Acid Salt for Formulation and In Vitro Assays

The maleic acid salt form of arimoclomol is selected to enhance water solubility relative to the free base and other potential salt forms. Maleic acid is chosen over its trans-isomer, fumaric acid, due to its higher intrinsic water solubility, which contributes to improved bioavailability and ease of handling for the active pharmaceutical ingredient . The maleate salt demonstrates high aqueous solubility, with reports of solubility up to 100 mg/mL in water with sonication, facilitating the preparation of dosing solutions and cell culture treatments .

Solubility Formulation Salt Selection In Vitro Assays

Optimized Research Applications for rac-Arimoclomol Maleic Acid Based on Quantitative Evidence


Studying Lysosomal Function and Protein Misfolding in Niemann-Pick Type C (NPC) Models

This compound is optimally suited for research in NPC disease models, including primary cells and in vivo systems, to investigate lysosomal cholesterol trafficking and protein aggregation. Its application is directly supported by positive Phase 2/3 clinical trial data demonstrating a significant reduction in disease progression (as measured by 5DNPCCSS) in NPC patients [1].

Differentiating Functional HSP70 Co-Induction in Primary Neuroprotection Assays

Due to its demonstrated neuroprotective effect in primary motor neuron cultures—a direct contrast to the neurotoxicity of alternative HSP70 inducers like celastrol [2]—this compound is the preferred reagent for assays designed to dissect functional, survival-promoting chaperone activity in the context of proteotoxic stress.

Preparing High-Concentration Aqueous Dosing Solutions for In Vivo Studies

The maleic acid salt form of arimoclomol offers high aqueous solubility (up to 100 mg/mL in water) , making it the material of choice for formulating oral or parenteral dosing solutions for rodent models. This allows for higher achievable doses with minimal use of organic co-solvents, ensuring more physiologically relevant experimental conditions.

Analytical Method Development and Pharmacokinetic (PK) Reference Standard

The well-characterized human pharmacokinetic profile of arimoclomol, with a terminal half-life of approximately 4 hours and dose-linear exposure [3], establishes rac-Arimoclomol Maleic Acid as a valuable reference standard for developing and validating LC-MS/MS bioanalytical methods. Its use ensures accurate quantification in PK, tissue distribution, and formulation release studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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